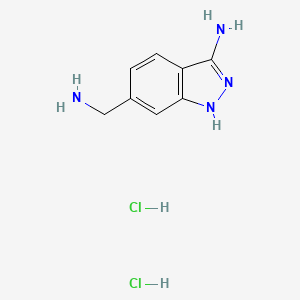

6-(aminomethyl)-1H-indazol-3-amine dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aminomethylated compounds typically involves aminomethylation reactions. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is described as a six-step process starting from 2-aminoindan, involving Friedel–Crafts acetylations and hydrogenations . Similarly, aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with primary amines and formaldehyde leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives . These methods could potentially be adapted for the synthesis of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride.

Molecular Structure Analysis

The molecular structure of aminomethylated compounds can be complex. For example, the crystal structure of a hydrogenolysis product of a dithiadiazamacrocycle was determined, showing a distorted octahedral environment around the cobalt ion . The structure of a pyrido[1,2-a][1,3,5]triazine derivative was also studied by X-ray analysis . These studies indicate that aminomethylated compounds can form stable crystalline structures with specific geometric arrangements.

Chemical Reactions Analysis

Aminomethylation reactions are versatile and can lead to various products depending on the substrates and conditions used. Observations from the aminomethylation of 7-substituted 6-hydroxyaurones showed the formation of different derivatives based on the type of amine used . This suggests that the chemical reactions involving aminomethyl groups are sensitive to the reactants and can yield diverse outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminomethylated compounds can vary. Dihydrochlorides synthesized from aminomethylation reactions can be stable crystalline substances or hygroscopic, as seen with different hexanedione dihydrochlorides . The properties of these compounds are often confirmed using spectroscopic techniques such as IR and NMR . These findings can be extrapolated to infer that this compound may also exhibit distinct physical and chemical properties that can be characterized by similar methods.

Applications De Recherche Scientifique

Cancer Research and Risk Assessment

Heterocyclic aromatic amines, such as those studied by Koutros et al. (2009), have been evaluated for their association with cancer risk, particularly in the context of pesticide use and dietary intake. These compounds, formed during the cooking of meat and fish, have been investigated for their carcinogenic potential. For example, exposure to aromatic amine pesticides has been linked to an increased risk of bladder and colon cancer, emphasizing the importance of evaluating such compounds for potential risks to humans (Koutros et al., 2009).

Exposure Assessment

The assessment of human exposure to carcinogenic heterocyclic amines through dietary sources is critical for understanding potential health impacts. Studies have developed methods for quantifying these compounds in human urine, providing tools for biomonitoring and exposure assessment (Stillwell et al., 1999). This research aids in evaluating the extent of human exposure to these amines and their metabolites, contributing to risk assessments and public health recommendations.

Metabolism and Biological Effects

Research has also focused on the metabolism of heterocyclic aromatic amines and their biological effects, including the formation of DNA adducts and the role of specific enzymes in their metabolic pathways. For instance, the study by Boobis et al. (1994) investigated the contribution of CYP1A2 to the metabolism of dietary heterocyclic amines, highlighting the importance of understanding metabolic pathways for assessing the risk of exposure to these compounds (Boobis et al., 1994).

Potential Therapeutic Applications

While the research primarily focuses on the carcinogenic potential and exposure assessment of heterocyclic aromatic amines, the structural and functional characteristics of compounds like "6-(aminomethyl)-1H-indazol-3-amine dihydrochloride" may also have implications for therapeutic applications. Studies on related compounds, such as the dopamine D3 receptor-preferring agonist pramipexole, demonstrate the potential for developing targeted therapies based on the molecular mechanisms of these amines (Piercey et al., 1996).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(aminomethyl)-1H-indazol-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)11-12-8(6)10;;/h1-3H,4,9H2,(H3,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNZYLDSFZHYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NN=C2N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3034906.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B3034908.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)

![5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3034916.png)

![2-[(2-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3034920.png)

![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)

![3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3034923.png)

![1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B3034924.png)

![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)